molecular formula C11H12N4O B12636626 2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol CAS No. 920512-15-8

2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol

Cat. No.: B12636626
CAS No.: 920512-15-8
M. Wt: 216.24 g/mol
InChI Key: LFODTIZLDJMNDD-UHFFFAOYSA-N
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Description

2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol is a compound that belongs to the class of aminopyrimidines. This compound is characterized by the presence of an amino group attached to a pyrimidine ring, which is further connected to a phenol group through a methylene bridge. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, which can be synthesized from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. This process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other aminopyrimidine derivatives, such as:

Uniqueness

What sets 2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol apart from these similar compounds is its unique structure, which combines the properties of both pyrimidine and phenol groups. This unique combination allows it to exhibit a broader range of chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

CAS No.

920512-15-8

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

2-amino-5-[(pyrimidin-2-ylamino)methyl]phenol

InChI

InChI=1S/C11H12N4O/c12-9-3-2-8(6-10(9)16)7-15-11-13-4-1-5-14-11/h1-6,16H,7,12H2,(H,13,14,15)

InChI Key

LFODTIZLDJMNDD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NCC2=CC(=C(C=C2)N)O

Origin of Product

United States

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